molecular formula C25H24F4O5 B10959595 (2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone

(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone

Cat. No.: B10959595
M. Wt: 480.4 g/mol
InChI Key: NQFLXQCQKWVXFH-JYFOCSDGSA-N
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Description

(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclopentanone core with two benzylidene groups substituted with difluoromethoxy and ethoxy groups, making it a subject of interest for researchers exploring its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone typically involves the condensation reaction between cyclopentanone and the corresponding benzaldehyde derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds in the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated cyclopentanone derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-2,5-bis[4-(methoxy)-3-ethoxybenzylidene]cyclopentanone
  • (2E,5E)-2,5-bis[4-(trifluoromethoxy)-3-ethoxybenzylidene]cyclopentanone
  • (2E,5E)-2,5-bis[4-(difluoromethoxy)-3-methoxybenzylidene]cyclopentanone

Uniqueness

(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone is unique due to the presence of both difluoromethoxy and ethoxy groups on the benzylidene moieties. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

Molecular Formula

C25H24F4O5

Molecular Weight

480.4 g/mol

IUPAC Name

(2E,5E)-2,5-bis[[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene]cyclopentan-1-one

InChI

InChI=1S/C25H24F4O5/c1-3-31-21-13-15(5-9-19(21)33-24(26)27)11-17-7-8-18(23(17)30)12-16-6-10-20(34-25(28)29)22(14-16)32-4-2/h5-6,9-14,24-25H,3-4,7-8H2,1-2H3/b17-11+,18-12+

InChI Key

NQFLXQCQKWVXFH-JYFOCSDGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OC(F)F)OCC)/CC2)OC(F)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2CCC(=CC3=CC(=C(C=C3)OC(F)F)OCC)C2=O)OC(F)F

Origin of Product

United States

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